Barium peroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);peroxide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.O2/c;1-2/q+2;-2 | |
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InChI Key |
ZJRXSAYFZMGQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO2 | |
| Record name | BARIUM PEROXIDE | |
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| Record name | BARIUM PEROXIDE | |
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| Record name | barium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Barium_peroxide | |
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Molecular Weight |
169.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Barium peroxide appears as a grayish-white granular solid. Insoluble in water. Noncombustible, but accelerates the burning of combustible material. Mixture with finely divided combustible material may be explosive. Mixtures with combustible material may be ignited by friction or contact with moisture., Insoluble in water; [HSDB] White or grayish-white solid; [Merck Index] Grey or white odorless powder; [MSDSonline], WHITE OR GREY-TO-WHITE POWDER. | |
| Record name | BARIUM PEROXIDE | |
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Boiling Point |
800 °C (decomposes) | |
| Record name | Barium peroxide | |
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Solubility |
0.091 g/100 g water at 20 °C, Solubility in water: poor | |
| Record name | Barium peroxide | |
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Density |
4.96 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.96 g/cu cm, Relative density (water = 1): 5.0 | |
| Record name | BARIUM PEROXIDE | |
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Impurities |
The article of commerce contains about 85% barium peroxide; the remainder is chiefly barium oxide. | |
| Record name | Barium peroxide | |
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Color/Form |
White or grayish-white, heavy powder | |
CAS No. |
1304-29-6 | |
| Record name | BARIUM PEROXIDE | |
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| Record name | Barium peroxide | |
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| Record name | Barium peroxide (Ba(O2)) | |
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Melting Point |
842 °F (USCG, 1999), 450 °C | |
| Record name | BARIUM PEROXIDE | |
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Advanced Synthetic Methodologies for Barium Peroxide
High-Temperature Solid-State Oxidation Processes
The traditional and most well-known method for synthesizing barium peroxide involves the direct oxidation of barium oxide (BaO) at elevated temperatures. nih.gov This process is a reversible gas-solid reaction, represented by the equilibrium:
2BaO(s) + O₂(g) ⇌ 2BaO₂(s) researchgate.netwikipedia.org
The efficiency and kinetics of this transformation are highly dependent on the reaction conditions.
Reaction Kinetics and Mechanistic Pathways of Barium Oxide Oxidation
The oxidation of barium oxide to this compound is characterized as a first-order reaction. researchgate.net The reaction mechanism involves the incorporation of oxygen into the barium oxide rock-salt lattice to form a peroxide ion (O₂²⁻). wikipedia.org This process is exothermic. wikipedia.org A key feature of this transformation is the formation of a solid solution of this compound within the barium oxide, which influences the reaction kinetics. atomistry.comkyoto-u.ac.jp The rate of reaction is negligible at ambient temperatures but becomes significant above 400°C. atomistry.com As the reaction proceeds, a layer of the peroxide product forms on the surface of the barium oxide reactant, and the reaction rate is then influenced by the diffusion of oxygen through this product layer. kyoto-u.ac.jp Studies have shown that the presence of a small amount of water vapor can act as a catalyst, significantly increasing the reaction rate. atomistry.comgoogle.com
Influence of Oxygen Partial Pressure and Temperature Regimes
The equilibrium between barium oxide and this compound is markedly affected by changes in temperature and oxygen partial pressure. researchgate.netacs.org
Temperature: Lower temperatures favor the formation of this compound (oxidation), while higher temperatures favor its decomposition back to barium oxide (reduction). researchgate.net The decomposition of BaO₂ begins at approximately 800°C. researchgate.net The complete conversion of BaO to BaO₂ can occur in a pure oxygen environment at temperatures below 700°C. researchgate.net The optimal temperature for achieving maximum conversion for a given oxygen pressure swing is around 1050 K (777°C). nii.ac.jp
Oxygen Partial Pressure: High oxygen partial pressure promotes the oxidation of barium oxide. researchgate.net Conversely, low oxygen pressure favors the reduction of this compound. researchgate.net For a fixed temperature, there is a specific oxygen pressure range where high conversion rates can be achieved. For example, at 1050 K, increasing the oxygen pressure up to 0.2 MPa results in a high conversion, but further increases to 0.3 MPa yield only a small additional increase in conversion. nii.ac.jp The Brin process historically utilized this principle, swinging either the temperature or pressure to cycle between oxidation and reduction for oxygen production. researchgate.net
The relationship between temperature, oxygen pressure, and the extent of conversion is critical for optimizing the synthesis process. The following table summarizes the conversion percentages for different pressure changes at various temperatures.
| Temperature (K) | Oxygen Pressure Change (MPa) | Conversion (%) |
| 950 | 0.021 -> 0.2 | 12 |
| 1173 | 0.021 -> 0.2 | 8 |
| 1035 | 0.021 -> 0.1 | Maximum |
| 1050 | 0.021 -> 0.2 | Maximum |
| 1075 | 0.047 -> 0.2 | Maximum |
This table is generated based on data indicating optimal conversion points and specific examples from the search results. nii.ac.jp
Solution-Phase Precipitation and Crystallization Techniques
Solution-based methods provide an alternative to high-temperature solid-state reactions, often allowing for greater control over particle size and morphology at milder conditions.
Controlled Precipitation from Barium Hydroxide (B78521) and Hydrogen Peroxide
A common laboratory and industrial method for producing this compound involves the reaction of a soluble barium salt, typically barium hydroxide (Ba(OH)₂), with hydrogen peroxide (H₂O₂). nih.govjustdial.com This reaction leads to the precipitation of this compound, often as a hydrated form such as this compound octahydrate (BaO₂·8H₂O) or monohydrate. justdial.comgoogle.com
The general process involves:
Dissolving barium hydroxide in water.
Gradually adding a hydrogen peroxide solution to the barium hydroxide solution with stirring. google.com
this compound precipitates out of the solution as a solid. justdial.com
The precipitate is then separated by filtration, washed to remove impurities, and dried. justdial.comgoogle.com
The purity of the final product can be as high as 93-94.9%. google.comresearchgate.net The process can be optimized by controlling parameters such as reactant concentrations, temperature, and pH to achieve high yields, with one study finding a 93% yield at a 0.1 M concentration of reactants. researchgate.net
Microemulsion Synthesis Routes for Nanoparticle Formation
To produce this compound with controlled nanoscale dimensions, microemulsion techniques have been successfully employed. rsc.orgresearchgate.net This method allows for the synthesis of phase-pure, crystalline this compound nanoparticles. rsc.org
In a typical synthesis, a reverse microemulsion (water-in-oil) is created. mdpi.com Specifically, a hydrogen-peroxide-in-hexane microemulsion can be used, with concentrated (30%) hydrogen peroxide acting as the polar phase. rsc.orgrsc.org A surfactant, such as hexadecyltrimethylammonium-p-toluenesulfonate (CTATos), is used to stabilize the microemulsion. rsc.org When a solution of a barium salt (e.g., barium chloride) is injected into this system, the reaction occurs within the nanodroplets, leading to the nucleation of solid BaO₂ nanoparticles. rsc.org
This technique has been used to produce nanoparticles with an average diameter of 40 nm. rsc.orgresearchgate.netrsc.org Characterization by Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the particle size and phase purity, showing the absence of common impurities like barium oxide, barium hydroxide, and barium carbonate. rsc.orgresearchgate.netrsc.org
Mechanochemical Activation and Ball Milling Effects
Mechanochemical synthesis is an advanced technique that uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions and structural changes. mdpi.com This method can be applied to the synthesis of this compound and related complex oxides. iaea.orgosti.gov
High-energy ball milling of reactants can lead to the formation of products without the need for high-temperature calcination. mdpi.com For instance, the mechanochemical interaction of this compound with various metals (such as Ti, Zr, Mo, Al, Sn, Fe, Si) has been shown to form complex oxides. iaea.orgosti.gov The resulting particles are often in the submicron range (0.3-1 μm) and consist of well-crystallized microblocks. iaea.orgosti.gov
In some systems, mechanical activation can initiate the formation of this compound from other precursors. One study noted that milling a mixture of iron(III) oxide (Fe₂O₃) and barium carbonate (BaCO₃) in water can lead to the partial decomposition of the carbonate and the formation of this compound. ipme.ru Similarly, ball milling can be used as a pretreatment step to activate materials for subsequent reactions, such as in the synthesis of rhodium nitrate (B79036) where this compound is used as an oxidizing agent. google.com This demonstrates the utility of mechanochemical energy in either directly synthesizing or activating precursors for the formation of this compound.
Impact of Mechanical Treatment on Crystalline Structure
Intensive mechanical treatment, such as grinding in a disintegrator, has been shown to induce significant changes in the crystalline structure of this compound (BaO₂). sibran.ru This process, often referred to as mechanical activation, imparts energy into the crystal lattice, leading to structural imperfections and a modified thermodynamic state. sibran.rusibran.ru
X-ray diffraction (XRD) analysis of this compound powders subjected to repeated impacts in a disintegrator reveals notable alterations in their structural properties. sibran.ru At specific durations of treatment, the XRD patterns exhibit significant broadening and shifts in the positions of diffraction peaks. sibran.ruresearchgate.net This indicates a structural instability, which manifests as a "discontinuous jump" or a sharp decrease in the lattice parameters of the BaO₂. sibran.ruresearchgate.net For instance, research has demonstrated that after a certain period of mechanical activation, the lattice parameters decrease markedly. researchgate.net Interestingly, one study observed that further treatment beyond this point caused the lattice parameters to revert toward their initial values, although the c/a ratio of the tetragonal structure remained constant throughout the process. sibran.ru
A more detailed analysis shows that the formation of this modified crystal lattice state is accompanied by a sudden, sharp increase in the integral width parameter for specific crystallographic reflections. sibran.ru Notably, this leap in the integral width is observed for reflections from planes that contain oxygen atoms, such as (004), (103), and (114). sibran.ru These milling-induced structural changes are attributed to the creation of internal strains within the powder particles. sibran.ru
The table below summarizes the findings on the effect of mechanical treatment duration on the lattice parameters of this compound.
| Treatment Duration (Relative Units) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Observation |
| Untreated | 4.352 | 7.834 | Initial State |
| Activated (Sample No. 4) | 4.340 | 7.812 | Marked decrease in parameters; peak structural anomaly. sibran.ru |
| Activated (Sample No. 6) | 4.352 | 7.834 | Parameters revert to near-initial values with further treatment. sibran.ru |
This table is generated based on data reported in studies on mechanically activated this compound. sibran.ru
Alterations in Reactivity and Decomposition Characteristics due to Mechanical Activation
The structural changes induced by mechanical activation have a profound effect on the chemical reactivity and decomposition behavior of this compound. sibran.ruresearchgate.net A key alteration is the significant reduction in its thermal stability. While untreated this compound begins to release oxygen at temperatures starting from 500-575°C, mechanically activated samples exhibit decomposition at much lower temperatures. researchgate.netbutlerov.com
Differential thermal analysis of activated this compound reveals the appearance of exothermic peaks and associated weight loss in the temperature range of 150–350°C, indicating the premature release of oxygen. sibran.ruresearchgate.net The intensity of these low-temperature exothermic events and the amount of weight lost are not linear functions of the mechanical treatment duration, but rather show a distinct correlation with the structural anomalies observed. sibran.ru
Furthermore, the reactivity of this compound, particularly its solubility in water, is considerably enhanced through mechanical activation. sibran.ruresearchgate.net This increased solubility is directly linked to the internal strains and structural imperfections introduced into the crystal lattice during the treatment process. sibran.ru Research has demonstrated that the solubility of activated samples can increase significantly compared to untreated powder. sibran.ru The sample exhibiting the most significant structural anomaly (a marked decrease in lattice parameters) also shows the highest solubility. sibran.ru This effect is reversible; thermal annealing of the activated powder at 200°C was found to remove the internal strains, which in turn led to a decrease in the material's solubility, confirming the link between the mechanically induced structural state and its heightened reactivity. sibran.ru
The table below illustrates the correlation between mechanical treatment, structural state, and solubility.
| Sample State | Key Structural Feature | Solubility (Relative to Untreated) |
| Untreated | Standard lattice parameters | 100% (Baseline: 0.27 g / 100 ml H₂O) sibran.ru |
| Mechanically Activated | Decreased lattice parameters, high internal strain | > 100% (Maximum at peak structural anomaly) sibran.ru |
| Activated and Annealed (at 200°C) | Internal strains removed | Decreased toward baseline sibran.ru |
This table is based on reported findings correlating structural changes with reactivity. sibran.ru
Mechanistic Investigations of Barium Peroxide Decomposition
Thermal Decomposition Pathways and Kinetic Analysis
The thermal decomposition of barium peroxide (BaO₂) is a critical process, historically significant for the Brin process of oxygen separation and currently relevant in various applications, including pyrotechnics and as a precursor for advanced materials. wikipedia.org The process involves the endothermic breakdown of this compound into barium oxide (BaO) and oxygen gas. icm.edu.pl
Research indicates that the thermal decomposition of this compound is not a simple, single-step event but proceeds through a more complex, multi-stage mechanism. researchgate.net Studies using high-temperature X-ray diffraction and differential thermal analysis have revealed that the decomposition follows three distinct steps, which involve terminal solid solutions and an invariant peritectic reaction. researchgate.net This multi-step process occurs in both argon and oxygen atmospheres. researchgate.net
The primary decomposition reaction is the conversion of this compound to barium oxide with the release of oxygen. wikipedia.orgnih.gov
BaO₂ (s) → BaO (s) + ½ O₂ (g)
The temperature at which this decomposition occurs is reported across a range, with significant oxygen release cited as occurring above 570-630°C, and the process completing at temperatures exceeding 900°C. wikipedia.orgicm.edu.plnih.gov
In practical scenarios, the presence of atmospheric gases and impurities can lead to the formation of intermediate phases. For instance, this compound can react with carbon dioxide from the air to form a thin, stable layer of barium carbonate (BaCO₃) on the particle surface. icm.edu.plresearchgate.net Similarly, trace amounts of water can lead to the presence of barium hydroxide (B78521) (Ba(OH)₂), whose dehydroxylation can be observed as a minor endothermic event around 380°C during thermal analysis. icm.edu.plnasa.gov While often present, these carbonate and hydroxide phases are typically considered side products or impurities rather than true intermediates of the primary BaO₂ → BaO decomposition pathway in a pure system. icm.edu.pl
The kinetics and thermodynamics of this compound decomposition have been quantified through various experimental techniques. Isoconversional methods are commonly employed to determine the activation energy (Ea) of the decomposition process from thermogravimetric data. researchgate.net
For a pyrotechnic system composed of iron and this compound (Fe/BaO₂), the activation energy has been found to be relatively low, in the range of 7-16 kJ/mol. researchgate.net It is observed in this system that the activation energy tends to decrease as the fuel (iron) content increases beyond the stoichiometric ratio, a characteristic of diffusion-limited combustion processes. researchgate.net
The thermodynamic parameters for the decomposition have also been established. The reaction is endothermic, requiring an input of energy to proceed. The reported enthalpy and entropy values for the decomposition reaction show some variation across different studies, which can be attributed to differing experimental conditions and analytical methods. icm.edu.plakjournals.comnii.ac.jp
| Parameter | Value | Source |
|---|---|---|
| Enthalpy of Reaction (ΔH) | +76.1 kJ/mol | nii.ac.jp |
| Enthalpy of Reaction (ΔH) | +77.3 kJ/mol | nii.ac.jp |
| Enthalpy of Reaction (ΔH) | +19.1 ± 0.5 kcal/mol (~79.9 kJ/mol) | akjournals.com |
| Enthalpy of Reaction (ΔH) | 382 kJ/kg (~64.7 kJ/mol) | icm.edu.pl |
| Entropy of Reaction (ΔS) | 17.1 ± 0.4 e.u. (~71.5 J/mol·K) | akjournals.com |
| Enthalpy of Formation (ΔHf) of BaO₂ | -152.1 ± 3 kcal/mol (~ -636.4 kJ/mol) | akjournals.com |
| Standard Entropy (S°) of BaO₂ | 24.2 ± 0.5 e.u. (~101.3 J/mol·K) | akjournals.com |
The gaseous environment significantly influences the decomposition equilibrium of this compound. The reaction is reversible, with the formation of BaO₂ from BaO and oxygen occurring at lower temperatures (around 500°C) and the decomposition to BaO dominating at higher temperatures (above 820°C). wikipedia.org
Studies have been conducted in inert atmospheres like argon and nitrogen, as well as in pure oxygen. researchgate.netresearchgate.net The fundamental multi-step decomposition mechanism appears to persist regardless of the atmosphere being inert or oxidizing. researchgate.net However, the partial pressure of oxygen is a key factor in determining the temperature at which decomposition occurs. nii.ac.jp An increase in the surrounding oxygen pressure will shift the equilibrium towards this compound, requiring a higher temperature to achieve the same degree of decomposition. nii.ac.jp Conversely, reducing the oxygen pressure, such as by performing the reaction under vacuum or in an inert gas stream, facilitates the decomposition at lower temperatures. nii.ac.jp
For example, a change in oxygen pressure between 0.021 MPa and 0.2 MPa can result in a material conversion of 12% at 950 K, but only 8% at 1173 K, demonstrating the interplay between temperature and oxygen pressure on the reaction equilibrium. nii.ac.jp Complete decomposition can be achieved under suitable conditions, but the reverse reaction—the complete oxidation of barium oxide—is difficult to achieve even under high oxygen pressures at lower temperatures. nii.ac.jp
Autocatalytic decomposition, a process where a reaction product acts as a catalyst for the reaction, is a known phenomenon for some peroxide compounds, particularly organic peroxides which can be thermally unstable. trackon.in However, in the case of this compound, autocatalysis does not appear to play a significant role in its decomposition. In fact, this compound, especially in nanoparticle form, is noted for its high storage stability, which is attributed to the absence of autocatalytic decomposition pathways. rsc.orgresearchgate.net This stability makes it a more reliable and storable source of peroxide functionality compared to solutions like hydrogen peroxide. rsc.org
Advanced Characterization Techniques and Computational Studies
Spectroscopic Probes for Molecular and Electronic Structure
Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FT-IR) techniques, is a powerful tool for identifying and characterizing the peroxide (O-O) bond in BaO₂.
Raman Spectroscopy: Raman spectroscopy is particularly effective for studying the vibrational modes of the peroxide anion (O₂²⁻). The O-O stretching mode in barium peroxide gives rise to a characteristic Raman-active band. Studies have shown that the wavenumber of this stretching mode is sensitive to the O-O bond length. colab.ws For instance, in the this compound series, the O-O stretching mode has been observed to vary between 843 and 853 cm⁻¹. colab.ws First-principles calculations using density-functional theory (DFT) have predicted the O-O vibrational frequency in a BaO₂ cluster to be 836.3 cm⁻¹. nih.gov This technique is invaluable as it can be performed in situ at high temperatures, providing insights into the catalyst's structure under working conditions. sciencenet.cn The Raman signal intensity is known to be proportional to 1/λ⁴, making shorter wavelengths advantageous for analysis, as they also help to avoid blackbody emission at elevated temperatures. endress.com
FT-IR Spectroscopy: FT-IR spectroscopy complements Raman by providing information on infrared-active vibrational modes. In the analysis of this compound nanoparticles, a characteristic peak around 1460 cm⁻¹ in the FT-IR spectrum has been attributed to the peroxide compound. ijcce.ac.ir While both FT-IR and Raman can theoretically be used to assess various barium species, Raman is often preferred for high-temperature studies (above 500 °C) because FT-IR can be hampered by blackbody emission from the sample. azom.com
A comparative representation of vibrational spectroscopic data for this compound is presented below:
| Spectroscopic Technique | Characteristic Peak (cm⁻¹) | Assignment | Reference |
| Raman Spectroscopy | 843 - 853 | O-O stretching mode | colab.ws |
| Raman Spectroscopy (DFT) | 836.3 | O-O vibrational frequency | nih.gov |
| FT-IR Spectroscopy | ~1460 | Peroxide compound | ijcce.ac.ir |
X-ray diffraction (XRD) is a fundamental non-destructive technique for determining the crystalline phase, lattice parameters, and other structural properties of this compound. pdx.edu The diffraction pattern obtained is a unique fingerprint of the crystalline solid, allowing for phase identification by comparing the data with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). pdx.eduresearchgate.net
XRD analysis confirms the crystalline structure of BaO₂ and can be used to monitor changes in its structural properties. For example, mechanical activation of this compound has been shown to cause significant changes in the width of XRD peaks and a marked decrease in its lattice parameters. researchgate.net Rietveld refinement of XRD data is a powerful method for calculating mass fractions of different phases and their respective lattice constants. rigaku.com
The technique is also crucial for studying phase transformations at different temperatures. By collecting XRD patterns at various temperatures, researchers can observe shifts in peak positions and changes in the crystal system, such as the transition from a tetragonal to a cubic phase. ekb.eg
In situ Raman spectroscopy is an exceptionally valuable tool for studying the chemistry occurring at the surface of materials under reaction conditions. sciencenet.cnendress.com This technique allows for the real-time, non-invasive analysis of catalysts on a molecular level. endress.com It has been successfully employed to study the role of this compound in catalytic processes, such as the decomposition of nitrogen oxides (NOx). endress.comazom.com
In these studies, Raman spectra of the catalyst surface are monitored under varying gas partial pressures and temperatures. This allows for the identification of surface species, including crystalline this compound, and helps to interpret complex reaction dependencies. endress.comazom.com For instance, in situ Raman has been used to understand the dual role of oxygen in forming this compound, which in turn gives rise to active nitro species for NO decomposition, while excess oxygen can convert these to inactive nitrates. endress.comazom.com The high sensitivity of modern Raman setups enables the use of low laser power, which prevents significant local heating of the sample. endress.com
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provide powerful tools for understanding the properties and reactivity of this compound at a fundamental level. These methods complement experimental studies by offering insights into electronic structure, vibrational properties, reaction mechanisms, and thermodynamics that can be difficult to obtain through empirical observation alone.
Density Functional Theory (DFT) has proven to be a valuable method for investigating the vibrational and electronic properties of this compound. aip.orgresearchgate.net DFT calculations, particularly within the local-density approximation (LDA) or generalized gradient approximation (GGA), allow for the prediction of various properties from first principles. aip.orgresearchgate.netaip.org
Vibrational Properties: DFT calculations have been successfully used to determine the vibrational frequencies of this compound. aip.orgaip.orgresearchgate.net For instance, the characteristic O-O stretching frequency in the peroxide ion (O₂²⁻) of BaO₂ has been calculated to be around 836.3 cm⁻¹, which shows good agreement with experimental values of 838 cm⁻¹ obtained from Raman spectroscopy. aip.orgresearchgate.net These calculations can also identify other vibrational modes, such as those related to the Ba-O bonds and network vibrations in glassy forms of barium-containing oxides. aip.org By considering the volume dependence of the peroxide vibration and the calculated volume expansion, DFT can accurately reproduce the wavenumber at finite temperatures. researchgate.net
Below is a table summarizing some calculated vibrational frequencies and bond lengths for this compound and related clusters from DFT studies.
| Property | Calculated Value | Experimental Value | Reference |
| O-O Vibrational Frequency | 836.3 cm⁻¹ | 838 cm⁻¹ | aip.orgresearchgate.net |
| Ba-O Bond Length (cluster) | 2.598 Å | - | aip.org |
| O-O Bond Length (crystal) | - | 1.493(2) Å | researchgate.net |
Note: Calculated values can vary depending on the specific computational methods and models used.
Molecular modeling, often employing DFT, is instrumental in elucidating the reaction mechanisms and interfacial phenomena involving this compound. These models can simulate complex processes at the atomic level, providing a deeper understanding of reactivity.
Reaction Mechanisms: Computational studies have explored the role of this compound in various chemical reactions. For example, in the context of catalysis, the formation and decomposition of BaO₂ on catalyst surfaces are critical steps. aip.org Molecular modeling can map out the potential energy surfaces for reactions, identifying key intermediates and transition states. aip.org For instance, in the oxidative coupling of methane, the dissociative adsorption of oxygen on BaO surfaces to form peroxide species (O₂²⁻) is a crucial step that has been modeled to understand the enhancement of catalytic activity. aip.org The models suggest a pathway where molecular oxygen first adsorbs onto a surface Ba²⁺ site and then transforms into a covalently bonded species that precedes the final peroxide formation. aip.org
Interfacial Phenomena: The behavior of this compound at interfaces is crucial for its applications. DFT calculations have been used to study the adsorption of various molecules on barium oxide surfaces, which is the precursor to this compound formation. uni-heidelberg.de The interaction and subsequent reaction of gases like oxygen with the BaO surface to form BaO₂ can be modeled to understand the thermodynamics and kinetics of this process. aip.org Studies have shown that the adsorption energies of reactants on different crystal facets of BaO₂ can influence the reaction pathway, as seen in the Knoevenagel condensation of saccharides. rsc.org The (110) facet of BaO₂, for example, has been shown through DFT calculations to have different substrate adsorption energies compared to the (002) facet, leading to enhanced reactivity. rsc.org This highlights the importance of surface structure in the catalytic performance of this compound.
Computational methods are increasingly used to predict the phase stability and thermodynamic properties of materials, including this compound. These predictions are vital for understanding the material's behavior under different conditions and for designing new materials.
Phase Stability: First-principles calculations can predict the relative stability of different crystal structures of this compound under various pressures. researchgate.net For example, a stable monoclinic phase of BaO₂ with space group C2/m has been identified at high pressures (up to 130 GPa) through computational structure searches. researchgate.net The energy above the convex hull (E_hull) is a key metric derived from DFT calculations to assess thermodynamic stability; a lower E_hull value indicates greater stability. arxiv.org While machine learning models are being developed to predict the stability of complex oxides like perovskites, the fundamental data often comes from DFT calculations. arxiv.orgmdpi.com
Thermodynamic Properties: DFT, in conjunction with phonon calculations and the quasi-harmonic approximation, can be used to compute thermodynamic properties such as heat capacity (Cp), entropy (S), and enthalpy of formation (ΔH_f). researchgate.netrsc.org These calculated values can be compared with experimental data to validate the computational models. researchgate.net For this compound, investigations into its decomposition have been aided by thermodynamic modeling, which helps to understand the different steps involved in its transformation to barium oxide. researchgate.net The ability to predict these properties is crucial for applications where this compound is subjected to high temperatures, such as in pyrotechnics and thermal welding. taylorandfrancis.com
The table below presents a conceptual overview of the types of thermodynamic data that can be obtained through computational methods.
| Thermodynamic Property | Computational Approach | Significance |
| Enthalpy of Formation (ΔH_f) | DFT total energy calculations | Determines the energy released or absorbed during the formation of the compound. |
| Gibbs Free Energy (G) | DFT with phonon calculations | Predicts the spontaneity of reactions and phase transitions. |
| Heat Capacity (Cp) | Quasi-harmonic approximation based on phonon spectra | Describes the amount of heat required to raise the temperature of the material. |
| Phase Transition Pressures | Comparison of enthalpies of different phases | Identifies the conditions under which different crystal structures are stable. |
Advanced Applications and Novel Functionalities in Chemical Systems
Barium Peroxide as an Active Oxygen Source
This compound's ability to release oxygen upon decomposition makes it a valuable component in systems requiring a controlled oxygen supply.
Revival and Re-evaluation of Chemical Oxygen Generation Processes (e.g., Brin Process)
The Brin process, a historical method for oxygen production, utilized the reversible reaction of barium oxide (BaO) with air to form this compound, which then decomposes at higher temperatures to release pure oxygen. google.comwikipedia.orgresearchgate.net This process was one of the first commercial methods for separating oxygen from the air. researchgate.net The fundamental reaction is as follows:
2BaO + O₂ ⇌ 2BaO₂ wikipedia.orgwikipedia.org
The formation of this compound occurs at approximately 500–600 °C, while the release of oxygen happens at temperatures above 800 °C. wikipedia.orgwikipedia.org The process was eventually made more efficient by controlling oxygen capture and release through pressure swings rather than temperature changes. wikipedia.org
While the Brin process became largely obsolete with the advent of cryogenic air separation and electrolysis of water, there is renewed interest in chemical looping processes for oxygen production, particularly for applications like oxy-fuel combustion in power plants to facilitate carbon capture. researchgate.netresearchgate.net Researchers are re-evaluating and attempting to improve upon the principles of the Brin process. Studies have investigated the effects of adding other metal oxides as promoters to lower the reaction temperature and increase the reaction rate and oxygen yield. uni.edu For instance, an equimolar mixture of lanthanum oxide (La₂O₃) and barium oxide has been shown to lower the reaction temperature by about 100°C. uni.edu
Role in Pyrotechnic Compositions: Combustion Mechanisms and Product Characterization
This compound serves as an oxidizing agent in various pyrotechnic compositions, contributing to the combustion process and, notably, imparting a characteristic green color to flames. google.comatamankimya.com Its role is crucial in delay compositions, which are designed to burn at a stable and predictable rate. nih.gov
The combustion of pyrotechnic mixtures containing this compound is a complex process. For example, in compositions with metallic fuels like iron (Fe), the reaction can proceed through different pathways, influenced by factors such as the fuel-to-oxidizer ratio and compaction pressure. nih.govicm.edu.pl The thermal decomposition of this compound above 500°C releases oxygen, which then reacts with the fuel. nih.gov
Studies on the combustion of Fe/BaO₂ pyrotechnic delay compositions (PDCs) have shown that the main combustion products are typically iron oxides (like Fe₂O₃) and barium oxide (BaO). nih.gov The reaction is largely diffusion-limited, meaning the rate is controlled by how quickly the reactants can come into contact with each other. icm.edu.pl The combustion temperature and velocity can be tuned by adjusting the composition. For instance, a mixture with 20% iron content has been observed to produce the highest exothermic effect, reaching temperatures of about 1500°C. icm.edu.pl
Researchers have also investigated the use of this compound with other fuels like magnesium (Mg), aluminum (Al), and copper (Cu). nih.govresearchgate.net The nature of the combustion products is a key area of study, particularly concerning the potential formation of soluble barium compounds, which are toxic. nih.gov The goal is to develop "green" pyrotechnics where the combustion products are insoluble and environmentally benign. nih.gov
Precursor Chemistry for Advanced Material Synthesis
This compound's reactivity makes it a valuable starting material for the synthesis of a range of advanced materials, from hydrogen peroxide to complex oxides.
Historical and Contemporary Routes to Hydrogen Peroxide Production
Historically, this compound was the primary precursor for the production of hydrogen peroxide (H₂O₂). wikipedia.orgatamankimya.com This process, first described by Louis Jacques Thénard in 1818, involved reacting this compound with an acid, such as nitric acid or, more effectively, sulfuric acid. libretexts.orgepfl.chnorsepure.com The reaction with sulfuric acid is as follows:
BaO₂ + H₂SO₄ → H₂O₂ + BaSO₄ wikipedia.orgslchemtech.com
A key advantage of this method was the precipitation of insoluble barium sulfate (B86663) (BaSO₄), which could be filtered from the aqueous hydrogen peroxide solution. wikipedia.orgslchemtech.com This process was used commercially until the mid-20th century. libretexts.orggoogle.com
Modern industrial production of hydrogen peroxide has largely shifted to the anthraquinone (B42736) process, which is more economical for large-scale production. epfl.chslchemtech.com However, the historical this compound method remains a significant example of its application in chemical synthesis.
Synthesis of Novel Magnetic and Superconducting Oxides
This compound is a precursor material in the synthesis of novel magnetic and superconducting oxides. labcompare.comindiamart.comsigmaaldrich.com Its use can offer advantages over other barium sources, such as barium carbonate (BaCO₃), in solid-state reactions.
In the synthesis of perovskite superconductors like YBa₂Cu₃O₇₋ₓ (YBCO), using this compound instead of barium carbonate has been shown to promote the formation of well-aligned platelet grains, leading to larger grain sizes. researchgate.net This results in a material with a higher density, increased homogeneity, and improved superconducting properties. nasa.gov The lower melting point of this compound (450°C) and the elimination of residual carbonate or oxide impurities are thought to contribute to these benefits. researchgate.net The use of a this compound precursor can significantly reduce the reaction time for YBCO synthesis from over 12 hours to as little as 4 hours or even 25 minutes under certain conditions. researchgate.net
This compound is also used in the synthesis of other magnetic materials. For example, the thermal ignition of a mixture containing BaO₂, iron(III) oxide (Fe₂O₃), chromium(III) oxide (Cr₂O₃), and iron can produce chromium-substituted barium hexaferrite (BaFe₁₂₋ₓCrₓO₁₉), a material used in magnetic storage media. taylorandfrancis.comsigmaaldrich.com
Formation of Barium Titanate and Other Perovskite Materials
Barium titanate (BaTiO₃) is a widely studied ferroelectric material with a perovskite structure, valued for its high dielectric constant. ajol.inforesearchgate.net It is a key component in various electronic devices, including capacitors and piezoelectric transducers. researchgate.net
This compound can be used as a precursor in the synthesis of barium titanate, often in combination with titanium dioxide (TiO₂). mdpi.com While high-temperature solid-state reactions are a common method, mechanochemical synthesis, which involves high-energy milling, can also be employed to produce barium titanate from barium oxide or peroxide and titanium dioxide. mdpi.com
In recent years, novel low-temperature synthesis routes for perovskite materials have been developed. For instance, a "superoxide colloidal solution route" has been used for the low-temperature synthesis of barium stannate (BaSnO₃) perovskites. researchgate.netacs.orgacs.orgnih.gov This method starts with hydrogen peroxide-rich solutions of tin(IV) and barium(II) to form a precursor, which can then be converted to the perovskite at temperatures below 300°C. researchgate.netacs.orgacs.orgnih.gov While this specific process focuses on a barium hydroxo-hydroperoxostannate precursor, it highlights the ongoing exploration of peroxide-based routes for advanced ceramic synthesis. researchgate.netacs.orgacs.orgnih.gov
Carbon Nanosphere Synthesis via Thermal Decomposition
This compound serves as a crucial component in the synthesis of carbon nanospheres with high surface areas. In this method, a polymer, such as that derived from resorcinol (B1680541) and formaldehyde, is carbonized in the presence of this compound. The thermal decomposition of this compound, which occurs over a temperature range of 500-900°C, releases oxygen. guidetopharmacology.org This in-situ generation of oxygen acts as an activating agent for the carbon material, leading to the formation of micro-mesoporous bimodal carbon nanospheres. This process can yield carbon nanospheres with exceptionally high specific surface areas, reaching up to 3301 m²g⁻¹. guidetopharmacology.org The resulting nanocarbons exhibit significant electrochemical double-layer capacitance, making them suitable for applications in energy storage devices. guidetopharmacology.org
Catalytic and Environmental Remediation Applications
Catalytic Wet Peroxide Oxidation (CWPO) for Wastewater Treatment
Catalytic Wet Peroxide Oxidation (CWPO) is an advanced oxidation process (AOP) used for treating industrial and urban wastewater by breaking down recalcitrant organic compounds. wikipedia.org The process relies on the generation of highly reactive hydroxyl radicals from an oxidant source, typically hydrogen peroxide, in the presence of a catalyst. fishersci.at While various materials, including iron-based catalysts, are commonly used, this compound nanoparticles have been identified as having potential for wastewater treatment applications. wikipedia.orgfishersci.fi this compound can act as a stable, solid source of peroxide, which upon reaction with water, can release hydrogen peroxide, the key oxidizing agent in the CWPO process. This in-situ generation of the oxidant from a solid precursor offers advantages in terms of storage stability and handling compared to aqueous hydrogen peroxide. fishersci.fi
Investigation of CO2 Adsorption Properties
This compound exhibits properties that make it a candidate for carbon dioxide (CO2) capture. It is known to react readily with atmospheric CO2, forming a stable layer of barium carbonate on its surface. fishersci.dk This reaction represents a form of chemisorption, where the CO2 molecule chemically bonds with the this compound. The high basicity of barium oxide, which is the decomposition product of this compound, also contributes significantly to CO2 adsorption. dsmz.de Studies on adsorbents where barium oxide is impregnated into materials like iron(III) oxide or activated carbon have shown enhanced CO2 capture capacities. dsmz.defishersci.no The presence of barium compounds can increase the basicity of the adsorbent material, which favorably influences its interaction with the acidic CO2 gas. dsmz.de The formation of bicarbonate has also been suggested as a mechanism that enhances sorption. fishersci.no
Crystal Facet-Dependent Catalysis (e.g., Knoevenagel Condensation)
The catalytic activity of this compound can be highly dependent on its crystal facet orientation, as demonstrated in the Knoevenagel condensation reaction. wikipedia.org16streets.com This reaction is a crucial method for forming carbon-carbon bonds in organic synthesis. fishersci.be Research has shown that this compound with a preferential crystal facet can serve as an effective solid base catalyst for the Knoevenagel condensation of various saccharides, such as glucose, with compounds like acetylacetone. wikipedia.org16streets.com Specifically, the (110) facet of this compound has been found to exhibit superior reactivity compared to the dominant (002) crystal facet. wikipedia.org Density functional theory (DFT) calculations have revealed that this difference in reactivity is due to the varying adsorption energies of the substrates on the different crystal facets, which in turn modulates the reaction pathway for efficient C-C bond formation on the BaO2 (110) facet. wikipedia.org
Analytical Methodologies for Barium Peroxide Characterization and Quantification
Titrimetric Methods for Active Oxygen Content Determination
The oxidizing power of barium peroxide is determined by its "active oxygen" content, which is the amount of oxygen released when the peroxide converts to the simple oxide (BaO). dtic.mil Titrimetric methods are classical chemical analysis techniques widely used for quantifying this active oxygen.
Potassium Permanganate (B83412) (KMnO₄) Titration: This is a common and often preferred method for determining the active oxygen in this compound. dtic.milpsgraw.com The method is based on a redox reaction where the peroxide, in an acidified solution, is titrated with a standardized solution of potassium permanganate. The permanganate ion (MnO₄⁻) acts as a strong oxidizing agent and its reaction with hydrogen peroxide (formed from BaO₂ in acid) is the basis of the titration.
The procedure typically involves dissolving a precisely weighed sample of this compound in a dilute acid, such as hydrochloric or sulfuric acid. dtic.milresearchgate.net This solution is then titrated with a standard solution of KMnO₄. The endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions, which serves as a self-indicator. dtic.milpsgraw.com To improve the sharpness of the endpoint, the titration is often performed slowly to prevent any temporary excess of permanganate. psgraw.com The percentage of active oxygen is calculated from the volume of KMnO₄ solution used, its normality, and the weight of the this compound sample. psgraw.com Military specifications for this compound have detailed procedures for this method, highlighting its reliability. dtic.mil The theoretical active oxygen content of pure this compound is 9.45%. dtic.mil Commercial grades often have specified minimums, for instance, military specifications may require a minimum of 8.5%, while typical values for igniter applications range from 8.8% to 9.0%. dtic.mil
Iodometric Titration: An alternative titrimetric approach is iodometric titration. internationaljournalssrg.org In this method, this compound is reacted with an excess of potassium iodide (KI) in an acidic solution. The peroxide oxidizes the iodide ions to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch solution as an indicator. The endpoint is marked by the disappearance of the blue color of the starch-iodine complex. internationaljournalssrg.org
This method is particularly useful but can be complicated by the presence of other substances in a sample matrix, such as herbal materials in hair dye formulations, which can obscure the endpoint. internationaljournalssrg.org The calculation for active oxygen content is based on the stoichiometry of the reactions involved. internationaljournalssrg.org
| Method | Principle | Reagents | Endpoint Detection |
| Permanganate Titration | Redox titration where BaO₂ (as H₂O₂) reduces MnO₄⁻. | This compound, Sulfuric/Hydrochloric Acid, Potassium Permanganate (KMnO₄) | Persistence of pink color (self-indicating). |
| Iodometric Titration | BaO₂ oxidizes I⁻ to I₂, which is then titrated with Na₂S₂O₃. | This compound, Acid, Potassium Iodide (KI), Sodium Thiosulfate (Na₂S₂O₃), Starch Indicator | Disappearance of blue starch-iodine complex color. |
Spectroscopic Techniques for Elemental Impurity Profiling (e.g., AAS, ICP-AES)
Elemental impurities can significantly affect the performance and stability of this compound. Spectroscopic techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are powerful tools for identifying and quantifying these trace elements. researchgate.netcdc.gov
Atomic Absorption Spectroscopy (AAS): AAS is a technique used to determine the concentration of specific elements in a sample. skpharmteco.com It works on the principle that atoms absorb light at characteristic wavelengths. In this method, a solution of the dissolved this compound sample is introduced into a flame (flame AAS) or a graphite (B72142) furnace (GFAAS), where it is atomized. skpharmteco.com A light beam from a lamp specific to the element being analyzed is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of the element. skpharmteco.com AAS is known for its sensitivity in detecting elements at parts-per-billion levels. cdc.gov However, it is typically a single-element technique, and its sensitivity can be reduced for refractory elements that are difficult to atomize. skpharmteco.com
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): ICP-AES, also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a multi-element technique capable of detecting a wide range of elements simultaneously. skpharmteco.comqbdgroup.com A sample solution is introduced into an argon plasma, which reaches temperatures as high as 10,000 °C. skpharmteco.com At these temperatures, atoms of the elements in the sample are excited and emit light at their characteristic wavelengths. The spectrometer separates these wavelengths, and the intensity of the emitted light is measured to determine the concentration of each element. spectroscopyonline.com
ICP-AES generally offers better precision and lower detection limits than flame AAS, especially for refractory elements, due to the higher temperature of the plasma source. skpharmteco.com It is widely used for the routine analysis of elemental impurities in various materials, including pharmaceuticals and chemicals. qbdgroup.comfda.gov A study on laboratory-prepared this compound identified several metallic impurities using atomic absorption spectroscopy, demonstrating the practical application of these techniques. researchgate.netresearchgate.net
| Impurity | Concentration Found (%) |
| Chromium | 0.0041 |
| Iron | 0.0150 |
| Magnesium | 0.0315 |
| Lead | 0.0258 |
| Calcium | 0.0044 |
| Data from analysis of a laboratory-prepared BaO₂ sample using AAS. researchgate.net |
Advanced Methods for Phase Purity Assessment
Ensuring the phase purity of this compound is crucial, as the presence of other barium-containing phases like barium carbonate (BaCO₃), barium oxide (BaO), or barium hydroxide (B78521) (Ba(OH)₂) can compromise its intended function. researchgate.netrsc.org
X-ray Diffraction (XRD): Powder X-ray Diffraction (XRD) is the most definitive technique for assessing the phase purity of crystalline materials like this compound. researchgate.netconferenceworld.in The method involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a unique "fingerprint" of the material's crystal structure. wilkes.edu
For this compound, XRD analysis is used to confirm that the material possesses the expected tetragonal crystal structure and to detect the presence of crystalline impurities. researchgate.netresearchgate.net By comparing the experimental diffraction pattern with standard patterns from databases (e.g., JCPDS - Joint Committee on Powder Diffraction Standards), one can identify the phases present in the sample. icm.edu.pl The absence of characteristic peaks for common impurities such as BaCO₃, BaO, and Ba(OH)₂ in the XRD pattern confirms the high phase purity of the this compound sample. researchgate.netrsc.orgrsc.org Advanced XRD studies under high pressure are also used to investigate the phase stability and transitions of this compound. aps.orgosti.gov
Complementary Spectroscopic and Analytical Methods: While XRD is paramount for crystalline phase identification, other techniques provide complementary information.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is often used in conjunction with XRD. researchgate.netrsc.org It identifies chemical bonds within a material by measuring the absorption of infrared radiation. For this compound, FTIR spectra can confirm the presence of the peroxide bond and, importantly, detect the absence of impurity-related vibrational modes, such as those from carbonate (CO₃²⁻) or hydroxyl (OH⁻) groups, which would indicate the presence of BaCO₃ or Ba(OH)₂ respectively. researchgate.netrsc.org
Raman Spectroscopy: This technique provides information about vibrational modes and is particularly sensitive to the O-O peroxide bond. It has been employed in high-pressure studies to detect phase transitions in this compound by observing anomalies in the peroxide vibrational frequency. aps.orgosti.gov
Thermal Analysis (DSC-TG): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) can reveal phase transitions and decomposition events. For instance, the decomposition of this compound occurs in distinct stages, which can be affected by impurities. icm.edu.plafricaresearchconnects.com
Safety Protocols and Environmental Management in Research and Development
Laboratory Handling and Storage Protocols for Reactive Peroxides
Barium peroxide, a potent oxidizing agent, necessitates stringent safety protocols in a laboratory setting to mitigate risks of fire, explosion, and chemical exposure. atamankimya.comcleapss.org.uk Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the research environment.
Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust. atamankimya.comcdhfinechemical.comlabmanager.com Personal protective equipment (PPE) is mandatory and includes flame-resistant lab coats, chemical-resistant gloves (such as nitrile or neoprene), and ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard. vanderbilt.eduuci.edu It is crucial to avoid contact with skin, eyes, and clothing. atamankimya.com Hands should be thoroughly washed with soap and water after handling the compound. cdhfinechemical.comalphachem.com.au
To prevent accidental ignition or violent reactions, this compound must be kept away from heat, sparks, open flames, and other ignition sources. alphachem.com.auknowde.com It is incompatible with a range of substances, including combustible materials, organic materials, reducing agents, and acids. atamankimya.comlobachemie.com Contact with even small amounts of water on a mixture with combustible materials can lead to ignition upon impact or friction. alphachem.com.au Therefore, using non-sparking tools and equipment made from non-metal materials is recommended. atamankimya.comvanderbilt.edu Metal spatulas should be avoided as they can introduce contaminants that may lead to explosive decomposition. princeton.edu
Storage: this compound must be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources. atamankimya.comalphachem.com.au It should be kept in tightly sealed, original containers that are clearly labeled with the date received and opened. atamankimya.comprinceton.eduuh.edu Storage should be segregated from incompatible materials, particularly flammable or combustible substances. alphachem.com.au For instance, it should be stored "away from" all flammable materials. knowde.com To prevent dangerous pressure buildup from decomposition, containers, especially those with vented caps, should be stored upright and the vents checked regularly. vanderbilt.edu The quantity of this compound stored should be limited to the amount necessary for planned experiments to minimize potential hazards. uci.edu
Here is a summary of key handling and storage protocols:
| Protocol | Description |
|---|---|
| Ventilation | Work in a well-ventilated area or chemical fume hood. atamankimya.comcdhfinechemical.com |
| Personal Protective Equipment (PPE) | Wear flame-resistant lab coat, chemical-resistant gloves, and safety goggles/face shield. vanderbilt.eduuci.edu |
| Avoid Incompatibles | Keep away from heat, combustibles, organic materials, reducing agents, and acids. atamankimya.comlobachemie.com |
| Proper Tools | Use non-sparking, non-metal tools. atamankimya.comvanderbilt.edu |
| Storage Location | Store in a cool, dry, well-ventilated area away from sunlight and heat. atamankimya.comalphachem.com.au |
| Containers | Use tightly sealed, original, and clearly labeled containers. atamankimya.comprinceton.eduuh.edu |
| Segregation | Store separately from incompatible and flammable materials. alphachem.com.auknowde.com |
| Quantity Limitation | Limit stored quantities to immediate experimental needs. uci.edu |
Waste Management and Disposal Procedures for this compound-Containing Materials
The disposal of this compound and materials contaminated with it requires strict adherence to hazardous waste regulations to prevent environmental contamination and ensure safety. eastharbourgroup.com Improper disposal can lead to serious environmental and health risks.
Waste Classification and Collection: this compound is classified as a hazardous substance and, in some cases, a hazardous waste due to its potential for explosion. lobachemie.comnj.gov All waste materials containing this compound, including unused product, contaminated absorbents, and personal protective equipment, must be collected in designated, labeled, and sealed containers. alphachem.com.auscbt.com It is crucial not to mix this compound waste with other waste streams, especially organic materials or combustibles, to avoid fire or explosion. scbt.comsigmaaldrich.com
Disposal Methods: Disposal of this compound-containing waste must be carried out in accordance with local, state, and federal regulations. eastharbourgroup.comsigmaaldrich.com It is recommended to contact a licensed professional waste disposal company for proper handling and disposal. cdhfinechemical.combrecklandscientific.co.uk Landfilling in an authorized facility is a common disposal method for the solid residue. alphachem.com.auscbt.com In some instances, unused this compound may be recyclable if it has not been contaminated. alphachem.com.au
For small spills, the material should be carefully swept up using non-sparking tools and placed into a suitable container for disposal. atamankimya.com The spill area should then be cleaned, preventing runoff into drains. scbt.com For larger spills, the area should be evacuated, and emergency responders notified. scbt.com The spill should be contained with inert materials like sand or earth; combustible materials such as sawdust must never be used. alphachem.com.auscbt.com
A summary of disposal procedures is provided below:
| Procedure | Description |
|---|---|
| Waste Segregation | Collect this compound waste in separate, labeled containers. scbt.comsigmaaldrich.com |
| Regulatory Compliance | Adhere to all local, state, and federal hazardous waste regulations. eastharbourgroup.comsigmaaldrich.com |
| Professional Disposal | Engage a licensed waste disposal service. cdhfinechemical.combrecklandscientific.co.uk |
| Spill Cleanup | Use non-sparking tools and inert absorbents for spills. atamankimya.com |
| Avoid Contamination | Prevent waste from entering drains or waterways. alphachem.com.auscbt.com |
Risk Assessment for Experimental Systems Involving this compound
A thorough risk assessment is a fundamental requirement before conducting any experiment involving this compound. cleapss.org.ukscbt.com This process involves identifying potential hazards, evaluating the likelihood and severity of adverse events, and implementing control measures to minimize risks.
Hazard Identification: The primary hazards associated with this compound are its properties as a strong oxidizer and its toxicity. cleapss.org.uk It can cause fire or explosion upon contact with combustible materials, friction, or heat. alphachem.com.aulobachemie.com Inhalation or ingestion of this compound is harmful. alphachem.com.au
Risk Evaluation: The evaluation of risk should consider the scale of the experiment, the specific conditions (e.g., temperature, presence of incompatible substances), and the experience of the personnel involved. alphachem.com.au A key part of the risk assessment is understanding that factors like the scale of use and frequency of use determine whether the inherent hazards of this compound translate into actual risks in a specific laboratory setting. alphachem.com.au
Control Measures: Based on the risk assessment, appropriate control measures must be implemented. These are often categorized using the hierarchy of controls:
Elimination/Substitution: If possible, using a less hazardous chemical should be considered.
Engineering Controls: Performing the experiment in a chemical fume hood is a critical engineering control. cdhfinechemical.com For reactions with a high risk of explosion, a blast shield should be used. vanderbilt.eduuci.edu
Administrative Controls: This includes developing and strictly following standard operating procedures (SOPs), providing comprehensive training to all personnel, and clearly labeling all containers. uci.eduuh.edu The amount of this compound used should be the minimum necessary for the experiment. cleapss.org.uk
Personal Protective Equipment (PPE): As a last line of defense, appropriate PPE, including eye protection, gloves, and protective clothing, must be worn. cleapss.org.ukcdhfinechemical.com
A systematic approach to risk assessment for this compound experiments is outlined below:
| Risk Assessment Step | Key Considerations |
|---|---|
| Hazard Identification | Oxidizing properties, toxicity, potential for fire and explosion. cleapss.org.ukalphachem.com.aulobachemie.com |
| Risk Evaluation | Scale of use, experimental conditions, personnel experience. alphachem.com.au |
| Control Measures | Use of fume hoods, blast shields, SOPs, training, and PPE. cleapss.org.ukcdhfinechemical.comvanderbilt.eduuci.eduuh.edu |
By systematically applying these safety protocols and management strategies, the risks associated with the research and development of this compound can be effectively managed.
Future Research Directions and Emerging Trends
Nanomaterials Engineering and Surface Functionalization for Enhanced Reactivity
The synthesis and modification of barium peroxide at the nanoscale are pivotal in unlocking its full potential. By engineering BaO₂ nanoparticles, researchers can significantly enhance their reactivity and tailor their properties for specific applications.
Recent studies have demonstrated the successful synthesis of this compound nanoparticles (BaO₂ NPs) using methods like the reverse microemulsion technique. ijcce.ac.irrsc.org This approach allows for the creation of nanoparticles with controlled sizes, typically ranging from 40 to 80 nanometers. ijcce.ac.irijcce.ac.ir Characterization using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR) has confirmed the phase purity and size of these synthesized nanoparticles. rsc.org
A key area of emerging research is the surface functionalization of these nanoparticles. nih.govmdpi.com Surface modification aims to improve the physical, chemical, and mechanical characteristics of the nanoparticles, leading to synergistic effects. nih.gov For inorganic nanoparticles like BaO₂, functionalization can prevent agglomeration, improve dispersibility in various media, and enhance biocompatibility. mdpi.comtandfonline.comnih.gov Strategies include covalent and non-covalent conjugation with polymers, biomolecules, or small ligands to alter the surface chemistry. nih.govmdpi.com For instance, coating nanoparticles with silica (B1680970) is a common method to improve stability and enable further functionalization. nih.govresearchgate.net These engineered nanomaterials exhibit enhanced properties, such as improved storage stability compared to conventional peroxides like aqueous hydrogen peroxide. rsc.orgresearchgate.net The enhanced reactivity of BaO₂ nanoparticles has been demonstrated in their ability to act as strong oxidizing agents and in applications like the photocatalytic decolorization of dyes in wastewater. ijcce.ac.irrsc.org
| Nanoparticle Synthesis & Characterization | Description |
| Synthesis Method | H₂O₂/Oil Reverse Microemulsion ijcce.ac.ir |
| Average Particle Size | 40 - 80 nm ijcce.ac.irijcce.ac.ir |
| Characterization Techniques | SEM, STEM, XRD, FT-IR rsc.org |
| Key Properties | High phase purity, strong oxidizing agent, high storage stability rsc.org |
Exploration of this compound in Thermochemical Energy Storage Systems
The reversible chemical reaction between barium oxide (BaO) and this compound (BaO₂) presents a promising avenue for high-temperature thermochemical energy storage (TCES). This technology is particularly relevant for concentrating solar power applications. The BaO₂/BaO redox cycle was first proposed in the late 1970s and is now being revisited with modern analytical techniques. rsc.org
The fundamental principle involves an endothermic reaction for charging (decomposition of BaO₂) and an exothermic reaction for discharging (oxidation of BaO), storing and releasing thermal energy, respectively.
Reaction Cycle: BaO(s) + ½ O₂(g) ⇌ BaO₂(s)
Recent investigations using thermogravimetric analysis have studied the kinetics of both the reduction (decomposition) and oxidation reactions. rsc.org The oxidation of BaO to BaO₂ was found to follow zero-order kinetics, although limitations due to the formation of a BaO₂ product layer on the surface were observed at higher temperatures. rsc.org A significant finding is the system's ability to undergo multiple charge-discharge cycles without significant degradation, achieving reaction conversions close to 100% after an initial thermal pre-treatment to remove impurities. rsc.org This demonstrates the feasibility of the BaO₂/BaO system for long-term, large-scale energy storage. rsc.orgsemanticscholar.org
Research has shown that composites, such as a mixture containing 15 wt% Magnesium Oxide (MgO), can achieve stable energy storage densities of up to 338 kJ kg⁻¹. researchgate.net
| Parameter | Finding | Source Index |
| System | BaO₂/BaO Redox Cycle | rsc.org |
| Application | Solar Thermochemical Energy Storage | rsc.org |
| Oxidation Kinetics | Follows zero-order kinetics | rsc.org |
| Cyclic Stability | High, with conversions near 100% after pre-treatment | rsc.org |
| Energy Storage Density | Up to 338 kJ kg⁻¹ (with 15 wt% MgO) | researchgate.net |
Development of Novel Catalytic Systems Based on Peroxide Chemistry
The strong oxidizing nature of this compound, particularly in its nanoparticle form, is paving the way for the development of novel catalytic systems. rsc.org Peroxide chemistry is a cornerstone of many industrial processes, from polymerization to pharmaceuticals, and BaO₂ offers unique advantages. beilstein-journals.org
This compound nanoparticles serve as a stable source of active peroxide, releasing oxygen to drive various chemical reactions. rsc.orgresearchgate.net This property is being explored in several areas:
Environmental Remediation: BaO₂ nanoparticles have shown significant potential as photocatalysts for degrading organic pollutants, such as methylene (B1212753) blue, in wastewater. ijcce.ac.ir Their effectiveness is influenced by factors like pH, with better performance observed in acidic conditions. ijcce.ac.ir
Chemiluminescence: As an alternative to hydrogen peroxide, BaO₂ nanoparticles can actuate luminol-driven chemiluminescence. rsc.orgresearchgate.net They have been shown to produce a five-times more intense signal and offer superior storage stability, which is beneficial for analytical chemistry applications, including the detection of iron. rsc.orgresearchgate.net
Organic Synthesis: The potent oxidizing capability of BaO₂ nanoparticles suggests their potential use in various organic synthesis reactions. rsc.orgresearchgate.net
The development of these catalytic systems leverages the high surface area and enhanced reactivity of the nanomaterial form of this compound. Future trends in the broader peroxide market, including a shift towards environmentally friendly chemicals, are likely to spur further research into BaO₂-based catalysts. transparencymarketresearch.compolarismarketresearch.com
Advanced Computational Modeling for Predictive Material Design and Reaction Pathway Elucidation
Advanced computational modeling is becoming an indispensable tool for accelerating materials discovery and understanding complex chemical processes involving this compound. researchgate.net First-principles calculations and thermodynamic modeling allow researchers to predict material properties and reaction pathways without the need for extensive, time-consuming experiments. researchgate.net
For the BaO-BaO₂-O₂ system, thermodynamic models have been used to calculate the equilibrium diagram and determine the mixing energy parameters. researchgate.net Computational tools like the Materials Project provide open access to calculated data on the properties of BaO₂, including its crystal structure (tetragonal), formation energy, and band structure. materialsproject.org Such data is crucial for understanding the fundamental stability and electronic properties of the material.
Future research will likely focus on:
Predicting Nanoparticle Behavior: Modeling the surface chemistry and reactivity of BaO₂ nanoparticles to guide the design of functionalized materials with tailored catalytic or energy storage properties.
Elucidating Reaction Mechanisms: Using computational thermodynamics and kinetics to simulate the decomposition and formation of this compound under various conditions, providing deeper insight into the BaO₂/BaO redox cycle for energy storage. researchgate.net
High-Throughput Screening: Employing automated computational workflows to screen for potential dopants or composite materials that could further enhance the performance of this compound in its various applications. materialsproject.org
These computational approaches supplement experimental data, enabling a more rational and efficient design of next-generation materials based on this compound. researchgate.net
Q & A
Q. What are the established methods for synthesizing barium peroxide, and how can researchers confirm its purity?
this compound is synthesized via the reversible reaction of barium oxide with oxygen at elevated temperatures (500°C) . To ensure purity, researchers should employ a combination of characterization techniques:
- X-ray diffraction (XRD) to confirm crystalline structure.
- Elemental analysis to verify stoichiometry.
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition behavior .
- Spectroscopic methods (e.g., FTIR) to detect impurities such as residual barium oxide or carbonate . Known compounds must reference published spectral data, while new syntheses require full experimental replication in supplementary materials .
Q. How does this compound react with water, and what experimental precautions are necessary?
this compound reacts slowly with water to form hydrogen peroxide and barium hydroxide, but this reaction is non-explosive under controlled conditions . Key methodological considerations include:
- Conducting reactions in anhydrous environments to prevent unintended hydrolysis.
- Monitoring pH and oxygen release using electrochemical sensors or gas chromatography.
- Using inert atmospheres (e.g., nitrogen) to avoid side reactions with atmospheric CO₂ . Safety protocols mandate rubber gloves, eye protection, and fume hoods due to risks of respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition temperatures of this compound?
Literature reports vary on decomposition thresholds (e.g., 450°C vs. 820°C for oxygen release) . To address discrepancies:
- Control atmospheric conditions : Decomposition kinetics differ in inert (N₂) vs. oxidative (O₂) environments.
- Use differential scanning calorimetry (DSC) to measure enthalpy changes and pinpoint phase transitions.
- Cross-validate with mass spectrometry to track O₂ evolution . Document experimental parameters (heating rate, sample mass) to ensure reproducibility .
Q. What are the best practices for safely handling and storing this compound in laboratory settings?
this compound is classified as a peroxide-forming chemical, requiring stringent safety measures:
- Storage : Keep in airtight containers under inert gas (argon or nitrogen) to inhibit peroxide accumulation .
- Testing : Use iodometric titration or test strips to quantify peroxide levels before each use. Dispose if concentrations exceed 10 ppm .
- Labeling : Record dates of receipt, opening, and discard on all containers . Refer to EH&S guidelines for decontamination protocols and emergency response .
Q. How can researchers reconcile conflicting data on this compound’s ecological toxicity and bioaccumulation potential?
Existing studies lack consensus on its environmental impact (e.g., bioaccumulation potential and aquatic toxicity) . To evaluate reliability:
- Replicate experiments using standardized OECD test guidelines for aquatic toxicity.
- Compare results across model organisms (e.g., Daphnia magna vs. fish) to assess species-specific sensitivity.
- Analyze structural analogs (e.g., sodium peroxide) to infer mechanistic pathways . Discrepancies may arise from variations in experimental design (e.g., exposure duration, concentration gradients) .
Methodological and Data Analysis Questions
Q. What analytical techniques are most effective for quantifying peroxide content in this compound samples?
- Iodometric titration : A gold standard for quantifying active oxygen content via redox reactions .
- UV-Vis spectroscopy : Measure absorbance at 240 nm (characteristic of peroxide bonds) after dissolution in acidic media .
- Raman spectroscopy : Non-destructive identification of peroxide vibrational modes . Report detection limits, calibration curves, and inter-laboratory validation to ensure data robustness .
Q. How should researchers design experiments to study this compound’s role in redox reactions without inducing hazardous byproducts?
- Use flow reactors to control exothermic reactions and minimize thermal runaway risks.
- Incorporate chelating agents (e.g., EDTA) to stabilize reactive intermediates and prevent metal-catalyzed decomposition .
- Monitor reaction progress in real time using in-situ FTIR or Raman probes . Pre-screen reactants for peroxide contamination to avoid unintended side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
